N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-5-methylisoxazole-4-carboxamide
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Overview
Description
N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-5-methylisoxazole-4-carboxamide is a useful research compound. Its molecular formula is C15H21N7O3 and its molecular weight is 347.379. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Modification
The synthesis of 1,3,5-triazine derivatives, including compounds similar to the one of interest, involves cyclization and interaction with various amines and morpholine, showcasing the chemical versatility and potential for creating novel compounds with specific functionalities (Zhang Li-hu, 2014). The synthetic strategies employed for these compounds highlight their potential as scaffolds in medicinal chemistry and material science.
Biological Applications
1,3,5-triazine derivatives have been investigated for their biological properties, including antitumor, antimicrobial, and antifungal activities. For example, compounds with triazine and pyrimidine rings have shown significant antitumor activities against human cancer cell lines, demonstrating the potential of these compounds in cancer research (T. Matsuno et al., 2000). Additionally, derivatives incorporating morpholine moieties have been explored for antimicrobial properties, suggesting their use in developing new antimicrobial agents (D. Sahin et al., 2012).
Corrosion Inhibition
Benzothiazole derivatives, closely related to the triazine compounds, have demonstrated efficacy as corrosion inhibitors, offering insights into the potential industrial applications of triazine derivatives in protecting metals against corrosion (Zhiyong Hu et al., 2016). This application is particularly relevant in chemical manufacturing and infrastructure maintenance, where corrosion resistance is critical.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 4-dimethylaminopyridine (dmap), have been reported to act as nucleophilic catalysts for a variety of reactions
Mode of Action
The exact mode of action of this compound is currently unknown. Based on its structural similarity to dmap, it can be hypothesized that it may act as a nucleophilic catalyst, facilitating various chemical reactions . The compound’s dimethylamino group could potentially activate a nitrogen atom in its structure, enabling it to participate in nucleophilic substitution reactions .
Biochemical Pathways
For instance, DMAP has been used as a catalyst in esterification reactions with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, the Steglich rearrangement, Staudinger synthesis of β-lactams, and many more .
Result of Action
Based on its structural similarity to dmap, it can be hypothesized that it may facilitate various chemical reactions, potentially leading to changes in the structure or function of target molecules .
properties
IUPAC Name |
N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]-5-methyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N7O3/c1-10-11(8-17-25-10)13(23)16-9-12-18-14(21(2)3)20-15(19-12)22-4-6-24-7-5-22/h8H,4-7,9H2,1-3H3,(H,16,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRXOVMPEDQKWEK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NCC2=NC(=NC(=N2)N(C)C)N3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N7O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.